4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N-(2-methylphenyl)phthalazin-1-amine
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Overview
Description
4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N-(2-methylphenyl)phthalazin-1-amine is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a phthalazin-1-amine core substituted with methyl, piperazinyl, and sulfonyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N-(2-methylphenyl)phthalazin-1-amine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the phthalazin-1-amine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.
Introduction of the sulfonyl group: This step involves the sulfonation of the aromatic ring using reagents like chlorosulfonic acid or sulfur trioxide.
Attachment of the piperazinyl group: This is typically done through nucleophilic substitution reactions, where the piperazine derivative is introduced to the sulfonylated aromatic ring.
Final coupling: The final step involves coupling the substituted aromatic ring with the phthalazin-1-amine core under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N-(2-methylphenyl)phthalazin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, leading to the reduction of the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nitrating agents, and alkylating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N-(2-methylphenyl)phthalazin-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly as a kinase inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N-(2-methylphenyl)phthalazin-1-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to various biological effects, including the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known kinase inhibitor used in the treatment of chronic myelogenous leukemia.
Sunitinib: Another kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
Dasatinib: A kinase inhibitor used for the treatment of chronic myelogenous leukemia and acute lymphoblastic leukemia.
Uniqueness
4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N-(2-methylphenyl)phthalazin-1-amine is unique due to its specific substitution pattern and the presence of both piperazinyl and sulfonyl groups. This unique structure may confer distinct biological activities and pharmacokinetic properties compared to other kinase inhibitors.
Properties
Molecular Formula |
C27H29N5O2S |
---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
4-[4-methyl-3-(4-methylpiperazin-1-yl)sulfonylphenyl]-N-(2-methylphenyl)phthalazin-1-amine |
InChI |
InChI=1S/C27H29N5O2S/c1-19-8-4-7-11-24(19)28-27-23-10-6-5-9-22(23)26(29-30-27)21-13-12-20(2)25(18-21)35(33,34)32-16-14-31(3)15-17-32/h4-13,18H,14-17H2,1-3H3,(H,28,30) |
InChI Key |
RRVYRAVHWPTKPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=CC=C4C)S(=O)(=O)N5CCN(CC5)C |
Origin of Product |
United States |
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